molecular formula C20H22ClN3O3S2 B2600819 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide CAS No. 893790-22-2

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B2600819
CAS No.: 893790-22-2
M. Wt: 451.98
InChI Key: STATXKLSOULCKE-UHFFFAOYSA-N
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Description

This compound is a benzothiadiazine derivative featuring a 4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl moiety linked via a thioether bridge to an N-(3-chloro-2-methylphenyl)acetamide group. Its IUPAC name and synonyms are well-documented, with the CAS registry number 893790-22-2 .

Properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S2/c1-3-4-12-24-17-10-5-6-11-18(17)29(26,27)23-20(24)28-13-19(25)22-16-9-7-8-15(21)14(16)2/h5-11H,3-4,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STATXKLSOULCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps. The initial step often includes the formation of the benzo[e][1,2,4]thiadiazine ring system, followed by the introduction of the butyl group and the dioxido functionality. The final step involves the acylation of the thiadiazine derivative with 3-chloro-2-methylphenylacetyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the acetamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines

Scientific Research Applications

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It might be used in the development of new industrial chemicals, such as surfactants, lubricants, or polymers.

Mechanism of Action

The mechanism of action of 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application being studied.

Comparison with Similar Compounds

Antidiabetic Benzothiazin Derivatives

The compound 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)-N-(2-bromophenyl)acetamide () shares the 1,1-dioxido-benzothiazine core but differs in substituents: a 4-hydroxy group and a 2-bromophenyl acetamide. This analog demonstrated antidiabetic activity, highlighting the role of the sulfone group and arylacetamide in modulating biological targets like glucose metabolism enzymes . In contrast, the target compound’s 4-butyl and 3-chloro-2-methylphenyl groups may enhance membrane permeability or receptor selectivity.

Chlorophenyl-Substituted Derivatives

2-(6-Chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-(methylthio)phenyl)acetamide () replaces the butyl group with a phenyl and introduces a methylthio substituent on the acetamide’s aryl ring. The methylthio group’s electron-donating properties could alter metabolic stability compared to the target compound’s chloro-methyl group, which is more electronegative .

Acetamide-Linked Heterocycles

Benzothiazole Derivatives

N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) () features a benzothiazole instead of benzothiadiazine. BZ-IV’s piperazine side chain improves water solubility, whereas the target compound’s butyl group prioritizes lipophilicity. BZ-IV showed anticancer activity, suggesting that the acetamide-heterocycle linkage is critical for cytotoxicity, though the benzothiadiazine core may offer distinct redox or binding properties .

Thiazol-2-yl Acetamides

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () lacks the benzothiadiazine ring but shares the acetamide-thioether architecture. Its dichlorophenyl group and thiazole ring facilitate hydrogen bonding (N–H⋯N interactions) and metal coordination, which are absent in the target compound due to its sulfone group. This structural difference may influence pharmacokinetics, such as plasma protein binding .

Sulfur-Containing Moieties in Drug Design

Thiadiazole-Oxadiazole Hybrids

Compounds like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide () combine thiadiazole and oxadiazole rings. The dual sulfur-containing heterocycles enhance π-π stacking and metabolic resistance compared to the target compound’s single benzothiadiazine ring. However, the increased molecular rigidity may reduce bioavailability .

Triazole-Thioacetamide Derivatives

N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide () replaces benzothiadiazine with a triazole ring.

Structural and Functional Analysis

Substituent Effects on Bioactivity

Compound Core Structure Key Substituents Reported Activity
Target Compound Benzothiadiazine 4-butyl, 3-chloro-2-methylphenyl Not reported
Antidiabetic Agent Benzothiazine 4-hydroxy, 2-bromophenyl Antidiabetic
BZ-IV Benzothiazole 4-methylpiperazine Anticancer
Thiadiazole-Oxadiazole Hybrid Thiadiazole/Oxadiazole 4-chlorophenyl, benzylthio Not reported

Biological Activity

The compound 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide , identified by its CAS number 892362-66-2 , is a member of the thiadiazine family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest diverse pharmacological properties, including antimicrobial and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N3O3S2C_{22}H_{27}N_{3}O_{3}S_{2}, with a molecular weight of 445.6 g/mol . The structure includes a benzo[e][1,2,4]thiadiazine core, which is known for its various biological activities.

PropertyValue
Molecular FormulaC22H27N3O3S2
Molecular Weight445.6 g/mol
CAS Number892362-66-2

The biological activity of this compound is likely attributed to its interaction with specific enzymes or receptors involved in metabolic pathways. Research indicates that compounds with similar structures may inhibit key enzymes associated with various diseases. The presence of the thiadiazine ring enhances its potential as an antimicrobial agent and may facilitate anti-inflammatory responses.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazine derivatives. For instance, derivatives containing the thiadiazine moiety have demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of halogens on the phenyl ring has been shown to enhance antibacterial efficacy.

In a comparative study:

  • Compounds with halogen substituents exhibited increased antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Minimum inhibitory concentrations (MICs) were reported as low as 32–42 μg/mL , indicating potent antimicrobial effects compared to standard antibiotics like fluconazole .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). Research suggests that similar compounds can reduce inflammation markers in vitro and in vivo models.

Case Studies

Several case studies have explored the biological effects of compounds similar to This compound :

  • Study on Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives for their antimicrobial activity against Candida albicans and Aspergillus niger. Results indicated that specific substitutions on the phenyl ring significantly enhanced antifungal activity .
  • Anti-inflammatory Assessment : Another research focused on the anti-inflammatory effects of related thiadiazine compounds in animal models. The results showed a reduction in paw edema and inflammatory cytokines upon administration .

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